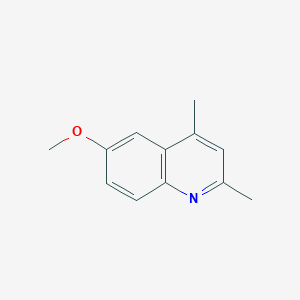![molecular formula C16H12N4O3 B14309475 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one CAS No. 113546-34-2](/img/structure/B14309475.png)
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic route starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand cellular processes and interactions due to its ability to inhibit specific enzymes.
Wirkmechanismus
The mechanism of action of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can disrupt signal transduction pathways that regulate cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazoline derivatives like:
- 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide
These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one lies in its specific nitro and phenyl groups, which contribute to its distinct reactivity and potential therapeutic effects.
Eigenschaften
CAS-Nummer |
113546-34-2 |
|---|---|
Molekularformel |
C16H12N4O3 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
2-[(7-nitroquinazolin-4-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C16H12N4O3/c21-15(11-4-2-1-3-5-11)9-17-16-13-7-6-12(20(22)23)8-14(13)18-10-19-16/h1-8,10H,9H2,(H,17,18,19) |
InChI-Schlüssel |
QSCNPMUJQAQFLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CNC2=NC=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


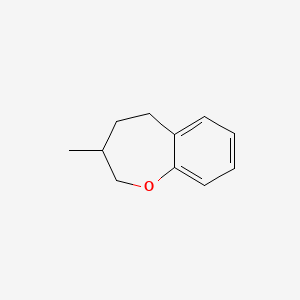
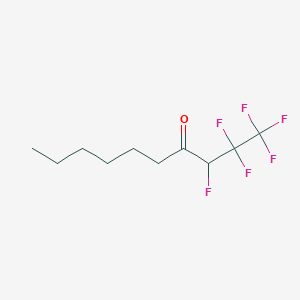
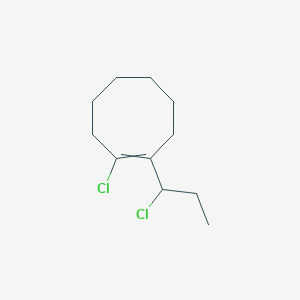
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
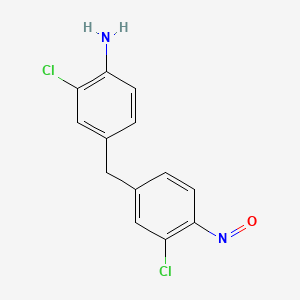
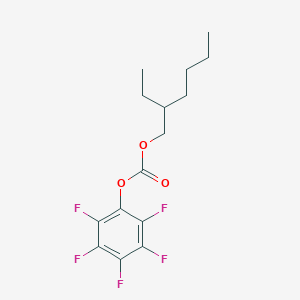
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)

![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
